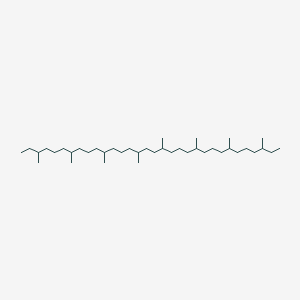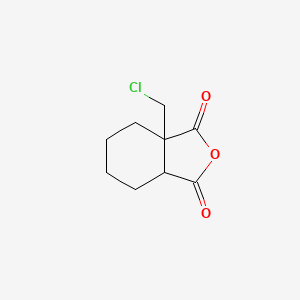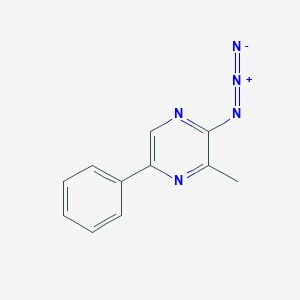
1,1'-Biphenyl, 2,3,3',4',5',6-hexabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo-: is a brominated biphenyl compound with the molecular formula C12H4Br6 . This compound is known for its high bromine content, which imparts unique chemical and physical properties. It is used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination in large reactors with efficient mixing and temperature control systems. The product is then purified through crystallization or distillation to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form lower brominated biphenyls or biphenyl itself.
Oxidation Reactions: Oxidative reactions can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products:
Substitution Reactions: Products include biphenyl derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include lower brominated biphenyls or biphenyl.
Oxidation Reactions: Products include biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated organic compounds.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including toxicity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound can affect oxidative stress pathways and disrupt endocrine functions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-
- 1,1’-Biphenyl, 2,2’,3,3’,5,6’-hexabromo-
- 1,1’-Biphenyl, 2,2’,3,4,5,6-hexabromo-
Comparison: 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other hexabrominated biphenyls, it may exhibit different reactivity and biological effects. For example, the position of bromine atoms can influence the compound’s ability to interact with biological targets and its overall stability. This makes 1,1’-Biphenyl, 2,3,3’,4’,5’,6-hexabromo- a valuable compound for studying the effects of bromination on biphenyl derivatives.
Propriétés
| 82865-91-6 | |
Formule moléculaire |
C12H4Br6 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
1,2,3-tribromo-5-(2,3,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-1-2-7(14)12(18)10(6)5-3-8(15)11(17)9(16)4-5/h1-4H |
Clé InChI |
ARNGRRVFGZFOFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)C2=CC(=C(C(=C2)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


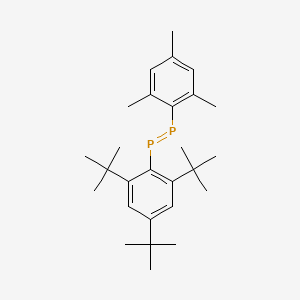
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/no-structure.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
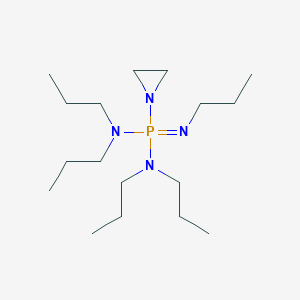
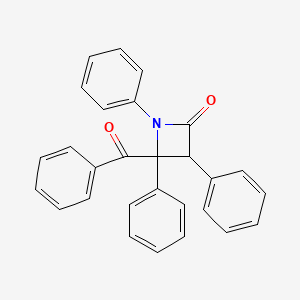
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
